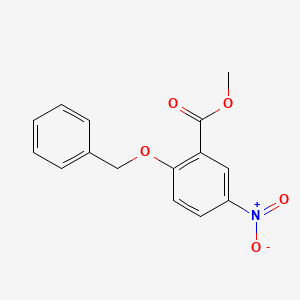

Methyl 2-(benzyloxy)-5-nitrobenzoate

Description

Significance of Nitrobenzoate Esters in Modern Organic Synthesis

Nitrobenzoate esters are a class of compounds that serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. aiinmr.com The nitration of benzoate (B1203000) esters, such as methyl benzoate, is a classic example of an electrophilic aromatic substitution reaction. rsc.org This process typically uses a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. aiinmr.comorgsyn.org

The resulting nitrobenzoate esters are valuable because the nitro group can be readily transformed into other functional groups. youtube.com For instance, the reduction of a nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. This versatility makes nitroaromatic compounds, including nitrobenzoate esters, key building blocks in synthetic pathways. The process of hydrolyzing the methyl ester of a nitrobenzoate, such as methyl m-nitrobenzoate, to its corresponding carboxylic acid is also a well-established procedure, further expanding its synthetic utility. orgsyn.org

Contextualization of Ortho-Benzyloxy and Para-Nitro Functionalities in Aromatic Systems

The arrangement of the benzyloxy and nitro groups on the benzene (B151609) ring of Methyl 2-(benzyloxy)-5-nitrobenzoate creates a specific electronic environment that dictates its chemical behavior.

The benzyloxy group at the ortho position is an ether. The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, making it an activating group and an ortho, para-director for electrophilic aromatic substitution. However, its bulky nature can also introduce steric hindrance, potentially influencing the accessibility of adjacent positions. The benzyloxy group is often used as a protecting group for phenols due to its relative stability and the fact that it can be removed under specific conditions, such as catalytic hydrogenation. google.com

The nitro group at the para position to the ester (and meta to the benzyloxy group) is a strong electron-withdrawing group. aiinmr.com It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the benzene ring through both inductive and resonance effects. This deactivating nature makes further electrophilic substitution more difficult. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. rsc.org In this compound, the positions on the ring are influenced by the competing directing effects of the activating benzyloxy group and the deactivating nitro and methyl ester groups.

Overview of Research Trajectories for Substituted Benzoate Derivatives

Substituted benzoate derivatives are foundational to many areas of chemical research, from materials science to medicinal chemistry. The specific combination of substituents dictates the research trajectory. For example, benzoate derivatives are explored as components of liquid crystals and in the development of new analytical methods.

In medicinal chemistry, the introduction of various substituents onto a benzoate scaffold is a common strategy for developing new therapeutic agents. For instance, research into chromane (B1220400) derivatives as potential antitubercular agents has involved the synthesis of complex substituted benzyloxy-benzoic acid methyl esters. youtube.com Similarly, benzothiazole (B30560) derivatives incorporating a benzyloxy group have been designed and synthesized as multifunctional inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of Parkinson's disease.

The functional groups present in this compound make it a potential precursor for a variety of more complex structures. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid, providing two reactive handles for further derivatization. This positions such compounds as useful intermediates in the synthesis of novel heterocyclic systems or other targeted molecules for biological screening.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₅ |

| Molecular Weight | 287.27 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (predicted) |

| CAS Number | 52673-50-6 |

Data sourced from public chemical databases.

Table 2: Key Reactions in the Context of this compound

| Reaction Type | Description | Relevance |

| Williamson Ether Synthesis | Formation of an ether from an alkoxide and an alkyl halide. masterorganicchemistry.com | A primary method for synthesizing the benzyloxy ether linkage by reacting methyl 2-hydroxy-5-nitrobenzoate with a benzyl (B1604629) halide. google.com |

| Electrophilic Nitration | Introduction of a nitro group onto an aromatic ring using a nitrating agent. orgsyn.org | Key step for creating the nitro-substituted aromatic core, typically performed on a benzoate ester. rsc.org |

| Ester Hydrolysis | Conversion of an ester to a carboxylic acid, usually under basic or acidic conditions. orgsyn.org | Allows for the modification of the methyl ester group to a carboxylic acid, enabling further synthesis. |

| Nitro Group Reduction | Conversion of a nitro group to an amine, often using metal catalysts and hydrogen. | A fundamental transformation that makes nitrobenzoates valuable intermediates for synthesizing amines. youtube.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(16(18)19)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIGFLHAAMEDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629832 | |

| Record name | Methyl 2-(benzyloxy)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508211-52-7 | |

| Record name | Methyl 2-(benzyloxy)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Benzyloxy 5 Nitrobenzoate

Strategic Approaches to Ortho-Benzyloxy-meta-Nitrobenzoate Scaffold Construction

The synthesis of methyl 2-(benzyloxy)-5-nitrobenzoate is not a trivial, single-step reaction but rather a carefully orchestrated sequence of reactions. The primary strategic consideration involves the introduction of three distinct functional groups—a methyl ester, a nitro group, and a benzyl (B1604629) ether—onto an aromatic ring in a specific orientation. The most logical and commonly employed strategy involves a three-step sequence:

Esterification: The synthesis typically begins with a benzoic acid derivative, which is converted to its methyl ester. This can be achieved through Fischer esterification.

Nitration: The subsequent step is the regioselective nitration of the aromatic ring. The directing effects of the existing substituents are crucial for installing the nitro group at the desired 5-position.

Benzylation: The final key step is the introduction of the benzyl group via an ether linkage at the 2-position. This is typically accomplished through a Williamson ether synthesis.

The order of these steps is critical. For instance, performing the benzylation prior to nitration would significantly alter the electronic nature of the aromatic ring and thus change the regiochemical outcome of the nitration step.

Precursor Selection and Initial Functionalization Pathways

The choice of starting material is pivotal for the successful synthesis of this compound. Several viable precursors can be considered, each with its own functionalization pathway.

A common and logical starting material is salicylic acid or its corresponding ester, methyl salicylate (B1505791) . The synthetic route commencing with methyl salicylate is particularly advantageous as the ester functionality is already in place.

An alternative pathway begins with 5-nitrosalicylic acid . This precursor already possesses the nitro group in the correct position. The synthesis would then proceed with esterification of the carboxylic acid, followed by benzylation of the hydroxyl group.

The initial functionalization pathways can be summarized as follows:

Pathway A: Starting with methyl salicylate, the first step is the electrophilic nitration of the aromatic ring.

Pathway B: Starting with 5-nitrosalicylic acid, the initial step is the esterification of the carboxylic acid to form methyl 2-hydroxy-5-nitrobenzoate.

Detailed Mechanistic Considerations for Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for controlling the synthesis and optimizing the yield of the final product.

Electrophilic Aromatic Nitration Regioselectivity and Reaction Control

The nitration of methyl salicylate is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a metal nitrate (B79036) like iron(III) nitrate. ciac.jl.cnasianpubs.org The hydroxyl (-OH) and the methyl ester (-COOCH₃) groups on the aromatic ring direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director.

Given these directing effects, the nitration of methyl salicylate can potentially yield two main isomers: methyl 3-nitro-2-hydroxybenzoate and methyl 5-nitro-2-hydroxybenzoate. However, the 5-position is sterically less hindered and electronically favored, leading to the preferential formation of methyl 5-nitrosalicylate. asianpubs.org Studies have shown that the regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. For instance, using iron(III) nitrate can lead to a high regioselectivity for the 5-nitro product. ciac.jl.cnasianpubs.org

The mechanism involves the generation of the nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring. The reaction is carefully controlled at low temperatures to prevent over-nitration and side reactions.

Esterification Reaction Pathways and Catalysis

When starting with 5-nitrosalicylic acid, the carboxylic acid needs to be converted to a methyl ester. The most common method for this transformation is the Fischer esterification . This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol (B129727). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Alternatively, the esterification can be achieved by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with methanol. This method is often faster and can be performed under milder conditions than Fischer esterification.

Benzylation Reactions and Protective Group Chemistry Considerations

The final step in the synthesis is the benzylation of the phenolic hydroxyl group of methyl 2-hydroxy-5-nitrobenzoate. This is typically achieved through the Williamson ether synthesis , which is an Sₙ2 reaction between an alkoxide and an alkyl halide. francis-press.commasterorganicchemistry.com

In this case, the phenolic hydroxyl group is first deprotonated using a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. researchgate.net This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride or benzyl bromide, displacing the halide and forming the benzyl ether.

The choice of base and solvent is crucial for the success of this reaction. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to dissolve the reactants and facilitate the reaction.

Interactive Data Table: Common Reagents for Benzylation

| Reagent Type | Examples | Role in Reaction |

| Benzylating Agent | Benzyl chloride, Benzyl bromide | Provides the benzyl group |

| Base | Potassium carbonate, Sodium hydride | Deprotonates the phenolic hydroxyl group |

| Solvent | Acetone, Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction |

| Catalyst | Tetrabutylammonium (B224687) iodide (Phase-transfer) | Enhances reaction rate and efficiency |

Optimization of Reaction Conditions and Yield Enhancement Strategies in Synthesis

For the nitration step , controlling the temperature is paramount to prevent the formation of unwanted byproducts. The slow, dropwise addition of the nitrating agent to the cooled solution of methyl salicylate is a common practice. The choice of a regioselective nitrating agent, such as iron(III) nitrate, can significantly enhance the yield of the desired 5-nitro isomer. ciac.jl.cnasianpubs.org

In the esterification step , driving the equilibrium towards the product is key. In Fischer esterification, using a large excess of methanol can increase the yield. Alternatively, the removal of water as it is formed can also shift the equilibrium.

For the benzylation step , several strategies can be employed to enhance the yield and reaction rate. One effective method is the use of phase-transfer catalysis (PTC) . phasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium iodide, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide is present. wikipedia.orgacs.org This increases the effective concentration of the nucleophile in the organic phase, leading to a faster and more efficient reaction, often under milder conditions. The choice of a suitable base and solvent system is also critical for optimizing the Williamson ether synthesis. numberanalytics.com

By carefully selecting the precursors, controlling the reaction conditions at each step, and employing optimization strategies like phase-transfer catalysis, the synthesis of this compound can be achieved with good yield and high purity.

Advanced Synthetic Techniques and Methodological Innovations for Complex Benzoate (B1203000) Synthesis

The synthesis of a structurally complex molecule such as this compound necessitates a multi-step approach, typically involving the formation of an ether linkage and an ester group. The primary synthetic routes originate from either Methyl 2-hydroxy-5-nitrobenzoate or 2-(Benzyloxy)-5-nitrobenzoic acid. lookchem.comstenutz.eu Innovations in synthetic chemistry offer advanced techniques that enhance efficiency, yield, and environmental compatibility compared to traditional methods.

A plausible and common pathway involves the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers. masterorganicchemistry.comwikipedia.org This method consists of the reaction between an alkoxide and a primary alkyl halide. khanacademy.orglibretexts.org In the context of synthesizing this compound, one route would begin with Methyl 2-hydroxy-5-nitrobenzoate. The hydroxyl group is first deprotonated using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. masterorganicchemistry.comyoutube.com This nucleophilic intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide to form the desired benzyl ether linkage. youtube.com

Alternatively, the synthesis can commence with 2-(Benzyloxy)-5-nitrobenzoic acid, which serves as a key building block. lookchem.com The subsequent step is a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst, like sulfuric acid, to form the methyl ester.

Methodological innovations have significantly improved upon these classical approaches. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for both Williamson ether synthesis and Fischer esterification. wikipedia.org Reactions that might traditionally require hours of reflux can be completed in minutes, often with improved yields. wikipedia.org

Another significant advancement is the use of enzymatic catalysis. Lipases, for example, can be employed for the esterification of benzoic acid derivatives. researchgate.netmdpi.com These biocatalysts operate under mild conditions, exhibit high selectivity, and are environmentally benign, presenting a green alternative to harsh acid catalysts. The synthesis of benzyl benzoate has been demonstrated using lipase, achieving high purity product through simple distillation. researchgate.net Furthermore, novel catalytic systems, including ionic liquids and solid acid catalysts, are being explored to streamline esterification processes.

Table 1: Comparison of Synthetic Methodologies for Benzoate Synthesis

| Methodology | Description | Advantages | Typical Application |

|---|---|---|---|

| Traditional Fischer Esterification | Reaction of a carboxylic acid with an alcohol using a strong acid catalyst (e.g., H₂SO₄) and heat. | Well-established, inexpensive reagents. | Esterification of 2-(Benzyloxy)-5-nitrobenzoic acid. |

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.org | Versatile and reliable for ether formation. | Benzylation of Methyl 2-hydroxy-5-nitrobenzoate. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture. wikipedia.org | Drastically reduced reaction times, often higher yields. wikipedia.org | Acceleration of both esterification and etherification steps. |

| Enzymatic Catalysis (Lipases) | Use of enzymes as catalysts for esterification under mild conditions. researchgate.netmdpi.com | High selectivity, environmentally friendly, mild conditions. | "Green" synthesis of benzoate esters. |

| Phase-Transfer Catalysis | Use of a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Improves reaction rates for heterogeneous reactants, especially in Williamson synthesis. | Synthesis involving an aqueous phase and an organic phase. |

Purification and Analytical Validation Protocols for Synthetic Intermediates

The multi-step synthesis of this compound generates several synthetic intermediates that must be purified and validated to ensure the final product's integrity. Key intermediates include 2-(Benzyloxy)-5-nitrobenzoic acid and the crude product before final purification.

Purification Protocols

A standard procedure for isolating the crude product from the reaction mixture involves quenching the reaction by pouring it over crushed ice, which causes the solid organic product to precipitate. rsc.orgorgsyn.org This solid is then collected by vacuum filtration and washed. mnstate.edu Initial washes are typically performed with cold water to remove any residual acid catalyst and other water-soluble impurities. ma.edu A subsequent wash with a cold, poor solvent for the product, such as an ice-cold methanol/water mixture or pure cold methanol, can remove more soluble organic impurities. orgsyn.orgmnstate.edu

The principal method for purifying the solid intermediates and the final compound is recrystallization . rsc.org This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For nitrobenzoate esters, methanol or a mixed solvent system like ethanol/water is often effective. rsc.orgma.edu The crude product is dissolved in a minimum amount of the hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution. rsc.org The purified crystals are then collected by suction filtration. mnstate.edu For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative.

Analytical Validation Protocols

To confirm the identity and assess the purity of the synthetic intermediates, a suite of analytical techniques is employed.

Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.netjournalajopacs.com By comparing the spots of the starting material, crude product, and purified product, one can determine if the reaction is complete and if the purification was successful. researchgate.net

Melting Point Analysis: For solid compounds, the melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp melting point that matches the literature value, whereas impurities will typically cause the melting point to broaden and be depressed. orgsyn.orgresearchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. ma.eduresearchgate.net The IR spectrum of an intermediate like 2-(Benzyloxy)-5-nitrobenzoic acid would show characteristic absorptions for the carboxylic acid O-H and C=O groups, the nitro group (NO₂), and the ether C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. journalajopacs.comtruman.edu They provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the intermediate's structure.

Mass Spectrometry (MS): This analysis determines the molecular weight of the compound, providing further confirmation of its identity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive chromatographic technique used to determine the purity of a compound with high accuracy. ijpsonline.com It separates components of a mixture, and the area of the peak corresponding to the compound of interest relative to the total area of all peaks gives a quantitative measure of its purity. ijpsonline.com

Table 2: Analytical Techniques for Intermediate Validation

| Technique | Purpose | Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. researchgate.net | Number of components in a sample; comparison of crude vs. purified product. |

| Melting Point | Purity assessment for solids. orgsyn.org | A sharp, defined melting range indicates high purity. |

| Infrared (IR) Spectroscopy | Functional group identification. ma.eduresearchgate.net | Presence of key bonds (e.g., C=O, O-H, NO₂, C-O-C). |

| Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation. journalajopacs.com | Connectivity and chemical environment of all carbon and hydrogen atoms. |

| Mass Spectrometry (MS) | Molecular weight determination. nih.gov | Confirmation of the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. ijpsonline.com | Precise percentage purity of the sample. |

Chemical Transformations and Reactivity Profiles of Methyl 2 Benzyloxy 5 Nitrobenzoate

Reactivity and Cleavage of the Benzyloxy Protecting Group

Alternative Deprotection Methodologies for Benzyloxy Groups

The cleavage of benzyl (B1604629) ethers is a critical step in synthetic organic chemistry. While catalytic hydrogenation (e.g., using H₂ with Pd/C) is a standard method for deprotection, its application to Methyl 2-(benzyloxy)-5-nitrobenzoate is complicated by the presence of a reducible nitro group. youtube.com Consequently, alternative methodologies that offer greater chemoselectivity are essential.

Catalytic Transfer Hydrogenation (CTH) CTH provides a milder alternative to high-pressure hydrogenation. This method utilizes a hydrogen donor in conjunction with a metal catalyst. Sources like formic acid, ammonium (B1175870) formate (B1220265), or cyclohexadiene can be used with catalysts such as palladium on carbon (Pd/C). organic-chemistry.orgrsc.org This technique can sometimes allow for selective debenzylation in the presence of other reducible groups by controlling the availability of hydrogen. organic-chemistry.org For instance, transfer hydrogenation using ammonium formate and zinc dust has been reported for N-debenzylation, a process that can be substrate-dependent and may require optimization. sciencemadness.org

Oxidative Cleavage Oxidative methods provide a valuable pathway for benzyl ether cleavage, avoiding reductive conditions entirely. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving p-methoxybenzyl (PMB) ethers, and recent methods have extended their use to simple benzyl ethers. organic-chemistry.org Another approach involves nitroxyl (B88944) radical-catalyzed oxidation in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which operates at ambient temperatures and is compatible with functional groups sensitive to hydrogenation. organic-chemistry.orgorganic-chemistry.org

Acid- and Base-Mediated Cleavage Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org A notable and unconventional method for cleaving o- and p-nitrobenzyl ethers involves using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures (75 °C). nih.gov This reaction is presumed to proceed via oxidation at the benzylic position. While the substrate is a benzyl ether rather than a nitrobenzyl ether, this methodology highlights that base-mediated pathways can be effective for cleaving ether linkages in nitro-substituted aromatic systems. nih.gov

| Methodology | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Ammonium Formate | Mild, avoids high-pressure H₂; selectivity can be achieved. | organic-chemistry.org |

| Oxidative Cleavage | DDQ or Nitroxyl radical/PIFA | Avoids reduction; compatible with hydrogenation-sensitive groups. | organic-chemistry.orgorganic-chemistry.org |

| Base-Mediated Cleavage | 20% aq. NaOH, MeOH, 75 °C | Effective for cleaving nitrobenzyl ethers; avoids metals and reductants. | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring System

The reactivity of the benzoate ring in this compound towards substitution is governed by the electronic effects of its three substituents: the methyl ester (-COOCH₃), the benzyloxy group (-OBn), and the nitro group (-NO₂).

Electrophilic Aromatic Substitution (EAS) In EAS, the directing influence of the existing substituents determines the position of the incoming electrophile. weebly.com

-COOCH₃ group (at C1): Deactivating and a meta-director. aiinmr.comlibretexts.org

-OBn group (at C2): An alkoxy group, which is activating and an ortho-, para-director. libretexts.org

-NO₂ group (at C5): Strongly deactivating and a meta-director. aiinmr.comlibretexts.org

The available positions for substitution are C3, C4, and C6. The activating benzyloxy group strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions. The deactivating ester and nitro groups direct towards their meta positions. The C4 position is para to the activating -OBn group and meta to the deactivating -NO₂ group, making it the most electronically favored site for electrophilic attack. The C6 position is ortho to the activating -OBn group but is also ortho to the deactivating -NO₂ group and subject to steric hindrance from the adjacent C1-ester, making it less favorable. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C4 position.

Nucleophilic Aromatic Substitution (NAS) NAS reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com The nitro group at the C5 position strongly activates the ring for nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions relative to it.

In this compound, the benzyloxy group at C2 is positioned ortho to the activating nitro group. This makes the C2 carbon susceptible to attack by a potent nucleophile, which would lead to the displacement of the benzyloxy group. Such reactions typically require strong nucleophiles (e.g., methoxide, amines) and may be promoted by heat. youtube.com The outcome is the substitution of the benzyloxy group to yield a new derivative, such as Methyl 2-hydroxy-5-nitrobenzoate if hydroxide is the nucleophile. youtube.com

| Reaction Type | Predicted Position of Attack | Governing Factors | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C4 | Activating, para-directing -OBn group; meta-directing -NO₂ group. | Methyl 2-(benzyloxy)-4-substituted-5-nitrobenzoate |

| Nucleophilic Aromatic Substitution | C2 | -NO₂ group activating the ortho position; presence of a leaving group (-OBn). | Methyl 2-(nucleophile)-5-nitrobenzoate |

Functional Group Interconversions at the Benzoate Core Positions

The primary functional groups on the this compound core—the nitro group and the methyl ester—can be chemically transformed to provide access to a variety of derivatives.

Reduction of the Nitro Group The nitro group is readily reduced to a primary amine, a key transformation for the synthesis of many pharmaceutical and materials precursors. A variety of reducing agents can accomplish this.

Catalytic Hydrogenation: This is a common and efficient method. Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support (e.g., carbon) are used with hydrogen gas. wku.edu This method, however, would also cleave the benzyloxy group. To achieve selective reduction of the nitro group, catalytic transfer hydrogenation can be employed under carefully controlled conditions. organic-chemistry.orgnih.gov

Chemical Reduction: Metals in acidic media (e.g., Sn, Fe, or Zn in HCl) are classic reagents for nitro group reduction.

The reduction of the nitro group on this compound would yield Methyl 5-amino-2-(benzyloxy)benzoate.

Hydrolysis of the Methyl Ester The methyl ester can be converted to a carboxylic acid via hydrolysis. This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification, efficiently converts the ester to the corresponding carboxylic acid. orgsyn.org For instance, the saponification of methyl m-nitrobenzoate is achieved by boiling with aqueous NaOH. orgsyn.org

This transformation on the parent compound would produce 2-(benzyloxy)-5-nitrobenzoic acid.

| Functional Group | Transformation | Typical Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Reduction to Amine | H₂, Pd/C; or Fe/HCl; or Sn/HCl | Methyl 5-amino-2-(benzyloxy)benzoate | wku.edu |

| Methyl Ester (-COOCH₃) | Hydrolysis to Carboxylic Acid | 1. NaOH (aq), Heat; 2. H₃O⁺ | 2-(benzyloxy)-5-nitrobenzoic acid | orgsyn.org |

Applications of Methyl 2 Benzyloxy 5 Nitrobenzoate As a Synthetic Intermediate

Role in the Construction of Complex Organic Architectures for Advanced Research

The strategic placement of reactive sites within Methyl 2-(benzyloxy)-5-nitrobenzoate makes it an ideal starting point for the synthesis of intricate and polycyclic organic architectures. The nitro group, a powerful electron-withdrawing moiety, can be readily transformed into an amino group, which then opens up a plethora of possibilities for cyclization and condensation reactions. mdpi.com This transformation is a cornerstone in the assembly of complex heterocyclic and polycyclic aromatic hydrocarbons. mdpi.com

The benzyloxy protecting group on the phenolic oxygen offers stability during initial synthetic steps and can be selectively removed under specific conditions to unveil a reactive hydroxyl group for further functionalization. This controlled deprotection is crucial in multi-step total synthesis of natural products and other complex molecules where precise reaction sequencing is paramount. The ester functionality provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding its synthetic utility.

The inherent reactivity of nitroaromatic compounds, such as this compound, allows for their participation in cascade reactions, enabling the rapid construction of complex molecular skeletons from relatively simple precursors. nih.gov These cascade reactions are highly efficient, minimizing the number of synthetic steps, and are instrumental in building libraries of structurally diverse molecules for high-throughput screening in materials science and drug discovery. For instance, derivatives of nitrobenzoates are employed in the synthesis of benzo-fused N-heterocycles, which are foundational structures in many advanced materials and bioactive compounds. organic-chemistry.org

Intermediate in Pharmaceutical and Medicinal Chemistry Synthesis

The utility of this compound as a synthetic intermediate is particularly pronounced in the field of pharmaceutical and medicinal chemistry. Its structural motifs are frequently found in biologically active molecules, making it a sought-after precursor for drug development.

Precursor to Salmeterol Xinafoate Derivatives and Analogues

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Salmeterol Xinafoate, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease. The synthesis involves the transformation of the nitro and ester groups of the benzoate (B1203000) core into the functional side chain of the final drug molecule. This established synthetic route highlights the industrial importance of this versatile intermediate.

Building Block for Compounds with Potential Biological Activities

Beyond its application in the synthesis of established drugs, this compound serves as a crucial building block for the discovery of new therapeutic agents. The nitro group is a versatile functional group that can be readily converted into other functionalities, making it a valuable synthon in medicinal chemistry. nih.gov For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a diverse array of potential drug candidates.

Research has shown that nitro-substituted indoles, which can be synthesized from precursors like this compound, exhibit potent activity as bacterial NorA efflux pump inhibitors. This action can reverse antimicrobial resistance in bacteria such as Staphylococcus aureus. The synthesis of a variety of 2-aryl-5-nitro-1H-indoles has been undertaken to explore their structure-activity relationships in this context.

| Compound Class | Biological Activity | Synthetic Precursor |

| Nitroindoles | Bacterial NorA efflux pump inhibitors | This compound derivatives |

| Phenothiazine derivatives | Antipsychotic properties | Nitrobenzene (B124822) derivatives |

Utilization in the Synthesis of Substituted Indoles

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. This compound and its derivatives are valuable precursors for the synthesis of functionalized indoles. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the indole ring. For instance, the Leimgruber-Batcho indole synthesis, a widely used method, can be adapted to utilize such nitroaromatic precursors. This approach allows for the introduction of various substituents onto the indole core, enabling the fine-tuning of biological activity.

Contribution to the Synthesis of Diverse Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable contributor to the synthesis of a wide range of heterocyclic systems beyond indoles. Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov

The transformation of the nitro group into an amine is a key step that unlocks numerous cyclization pathways. This resulting amino group can react with various electrophiles to construct a multitude of five- and six-membered heterocyclic rings. For example, condensation with dicarbonyl compounds can lead to the formation of quinoxalines or other fused pyrazine (B50134) systems. Reaction with isothiocyanates can yield benzothiazole (B30560) derivatives, while reactions with β-ketoesters can be employed in the synthesis of quinolones.

Furthermore, the aromatic ring of this compound can participate in cyclization reactions to form fused heterocyclic systems. Palladium-catalyzed intramolecular C-H activation/C-C bond formation is a powerful tool for constructing polycyclic heteroaromatic compounds from appropriately substituted diaryl ethers or amines, which can be derived from this nitrobenzoate intermediate. mdpi.com This strategy provides access to complex, rigid scaffolds that are of interest in materials science for their unique photophysical properties.

The versatility of the nitrobenzoate core allows for the synthesis of various benzo-fused heterocycles, which are important structural motifs in many biologically active compounds and functional materials. organic-chemistry.orgacdlabs.com The ability to selectively manipulate the different functional groups of this compound provides synthetic chemists with a powerful platform for the efficient construction of a diverse array of heterocyclic systems.

Structure Activity Relationship Sar and Biological Activity Studies Involving Methyl 2 Benzyloxy 5 Nitrobenzoate Derivatives

Derivatization Strategies for Pharmacological Exploration of Benzoate (B1203000) Scaffolds

The benzoate scaffold is a versatile starting point for medicinal chemistry due to its synthetic tractability and its presence in various bioactive molecules. For antitubercular drug discovery, derivatization strategies often focus on enhancing cell wall penetration, improving metabolic stability, and optimizing interactions with specific molecular targets.

Key derivatization approaches for benzoate scaffolds include:

Ester and Thioester Formation: Converting the benzoic acid moiety into various esters and thioesters is a common prodrug strategy. This modification can improve lipophilicity, facilitating entry into mycobacterial cells. ucp.ptresearchgate.netmdpi.com Research has shown that esters of benzoic acid, especially those with long alkoxy chains, can exhibit greater in vitro activity than the corresponding free acids. researchgate.net

Substitution on the Aromatic Ring: The introduction of various substituents onto the phenyl ring is crucial for modulating activity. Nitro groups, in particular, have been identified as key for antitubercular efficacy. ucp.ptmdpi.com Other substitutions, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, are also explored to fine-tune electronic properties and binding interactions. nih.gov

Modification of Linked Moieties: In a compound like methyl 2-(benzyloxy)-5-nitrobenzoate, the benzyloxy group offers another site for modification. Altering the substituent on this benzyl (B1604629) ring or replacing the entire group can significantly impact target binding and pharmacokinetic properties.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties is a widely used strategy. For instance, the ester linkage might be replaced with an amide, or the phenyl ring could be substituted with a heterocyclic ring to improve properties like solubility or target engagement. nih.gov

SAR on Derivatives as Antitubercular Agents Targeting Mtb-FtsZ

The filamenting temperature-sensitive protein Z (FtsZ) is an essential protein for bacterial cell division, making it a prime target for new antibiotics. frontiersin.orgnih.gov It polymerizes to form the Z-ring, which is critical for bacterial cytokinesis. frontiersin.org Small molecules that inhibit FtsZ function are of great interest as potential antitubercular agents. nih.govnih.gov

While direct evidence for this compound derivatives acting as FtsZ inhibitors is scarce, the SAR of other nitroaromatic compounds and known FtsZ inhibitors offers valuable insights. For instance, studies on various nitrobenzoate esters have demonstrated potent activity against M. tuberculosis. ucp.ptmdpi.com A study of 64 benzoate and thiobenzoate derivatives found that compounds with an aromatic nitro substitution were the most active, with the 3,5-dinitro esters series being particularly potent. ucp.ptresearchgate.net

Table 1: Antitubercular Activity (MIC) of Representative Benzoate Derivatives against M. tuberculosis (This table is illustrative, based on data for analogous compounds, as specific data for this compound derivatives is not available.)

| Compound Series | Substitution Pattern | Alkoxy/Thioalkoxy Group | MIC (µg/mL) | Reference |

| Benzoates | 4-nitro | Decyl (C10) | 12.5 | mdpi.com |

| Benzoates | 3,5-dinitro | Decyl (C10) | 3.1 | mdpi.com |

| Benzoates | 3-nitro-5-(trifluoromethyl) | Decyl (C10) | 6.2 | mdpi.com |

| Benzoates | Unsubstituted | Decyl (C10) | >100 | mdpi.com |

The nitro group is a critical pharmacophore for many antitubercular agents. Its efficacy is often dependent on reductive activation by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn). nih.gov This process can lead to the formation of reactive nitrogen species that are toxic to the bacterium.

The position and number of nitro groups on the aromatic ring significantly influence activity. For example, in studies of dinitrobenzylsulfanyl tetrazoles and oxadiazoles, the 3,5-dinitro substitution pattern was found to be essential for high antitubercular activity. nih.gov Shifting the nitro groups to a 2,4- or 2,5-dinitro pattern, or reducing one of the nitro groups to an amino group, led to a substantial decrease or complete loss of activity. nih.gov This highlights that the electronic properties conferred by two nitro groups in a specific meta-arrangement are crucial for either target interaction or prodrug activation. The reduction of the nitro group is therefore a key step in the mechanism of action, and any modification that hinders this process is likely to reduce the compound's efficacy.

The benzyloxy group in the scaffold serves as a lipophilic moiety that can influence cell penetration and target binding. The process of O-debenzylation, which removes the benzyl group to reveal a hydroxyl group, can have a profound impact on biological activity.

In a study of benzodioxane-benzamide FtsZ inhibitors, the removal of a benzyl protecting group from an ethyl side chain (O-debenzylation) was a key synthetic step to yield the final active compound with a free hydroxyl group. mdpi.com The presence and position of such hydroxyl groups can be critical for forming hydrogen bonds within the target protein's binding site. Conversely, in other contexts, the bulky, lipophilic benzyloxy group might be essential for activity by occupying a hydrophobic pocket in the target protein. For example, in a series of nitroimidazo-oxazines, a large p-trifluoromethoxybenzyl ether side chain was found to be a key feature for activity. nih.govresearchgate.net Therefore, O-debenzylation can either increase or decrease activity depending on the specific interactions required for binding to the molecular target.

Mechanistic Insights into Molecular Interactions of this compound Derivatives

Given the lack of direct studies on this compound, the mechanistic insights are inferred from well-characterized FtsZ inhibitors, such as benzamide (B126) derivatives. These inhibitors typically bind to an allosteric site on the FtsZ protein, located in the interdomain cleft between the N-terminal GTP-binding domain and the C-terminal domain. mdpi.comnih.gov

Computational docking studies on benzamide FtsZ inhibitors have revealed key molecular interactions:

Hydrogen Bonding: The amide group of the benzamide scaffold often forms critical hydrogen bonds with residues in the binding pocket, such as Asn263, Val207, and Leu209 in S. aureus FtsZ. mdpi.com A hydroxyl group, potentially revealed by O-debenzylation of a parent compound, could also participate in such crucial interactions.

Hydrophobic Interactions: The aromatic rings and other lipophilic parts of the inhibitors engage in hydrophobic interactions with nonpolar residues in the binding site, which contributes significantly to binding affinity. The benzyloxy group of the title compound would be expected to engage in such interactions.

Inhibition of FtsZ can occur through various mechanisms, including the prevention of GTP binding, the stabilization of FtsZ monomers to prevent assembly, or the disruption of the dynamic polymerization and depolymerization of FtsZ protofilaments. frontiersin.orgnih.gov Some inhibitors have been shown to enhance the bundling of FtsZ protofilaments, leading to dysfunctional polymers and subsequent inhibition of cell division. frontiersin.org

Design Principles for Modulating Biological Potency and Selectivity Based on Structural Features

Based on the broader study of FtsZ inhibitors and antitubercular nitroaromatics, several design principles can be established to modulate the potency and selectivity of benzoate derivatives.

Optimizing the Nitro-Substitution Pattern: The presence, number, and position of nitro groups are paramount for activity. The 3,5-dinitro pattern appears highly favorable in several scaffolds. ucp.ptmdpi.com However, the potential for toxicity associated with nitro compounds means that exploring alternatives or single nitro substitutions is also a valid strategy. nih.gov

Fine-Tuning Lipophilicity: Balancing hydrophilicity and lipophilicity is crucial for cell permeability and target engagement. This can be achieved by modifying the ester chain length or altering substituents on the benzyloxy group. While increased lipophilicity can enhance membrane passage, excessive lipophilicity may lead to poor solubility and off-target effects. nih.gov

Exploiting Specific Binding Pockets: A deep understanding of the Mtb-FtsZ binding site is essential. Design strategies should aim to introduce functional groups that can form specific hydrogen bonds or occupy hydrophobic pockets within the target site. For instance, maintaining a 2,6-difluoro substitution on a benzamide head has proven effective for interaction with the FtsZ interdomain site. mdpi.com

Ensuring Selectivity: A key challenge is to design inhibitors that are selective for bacterial FtsZ over its eukaryotic homolog, tubulin. Although they share structural similarities, there are sufficient differences in the binding sites to allow for selective targeting, which minimizes host cytotoxicity. nih.gov

Advanced Characterization and Computational Studies of Methyl 2 Benzyloxy 5 Nitrobenzoate

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon skeleton and the placement of protons, providing clear evidence of the compound's connectivity.

For Methyl 2-(benzyloxy)-5-nitrobenzoate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different sets of non-equivalent protons. The aromatic region would be particularly informative, with protons on the nitro-substituted ring and the benzyl (B1604629) group ring appearing as complex multiplets due to spin-spin coupling. The benzylic protons (Ar-CH₂-O) would likely appear as a singlet, and the methyl ester protons (O-CH₃) would also be a singlet, typically in the upfield region of the spectrum. In a related compound, benzyl 2-nitrobenzoate, the benzylic protons appear as a singlet at 5.33 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield. For instance, in benzyl 4-nitrobenzoate, the carbonyl carbon appears at 164.46 ppm. rsc.org The carbons of the aromatic rings would appear in the typical aromatic region, with their exact chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group.

A study on the isomers of methyl nitrobenzoate provides insight into the expected chemical shifts. For example, in methyl m-nitrobenzoate, the methyl ester carbon resonates at 52 ppm, while the carbonyl carbon is at 164 ppm.

| Proton Environment (Predicted for this compound) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Nitro-substituted ring) | ~7.0 - 8.5 | Multiplet |

| Aromatic Protons (Benzyl ring) | ~7.3 - 7.5 | Multiplet |

| Benzylic Protons (-CH₂-) | ~5.0 - 5.5 | Singlet |

| Methyl Ester Protons (-OCH₃) | ~3.9 | Singlet |

| Carbon Environment (Predicted for this compound) | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~165 |

| Aromatic Carbons | ~110 - 160 |

| Benzylic Carbon (-CH₂-) | ~70 |

| Methyl Ester Carbon (-OCH₃) | ~52 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure.

For this compound (C₁₅H₁₃NO₅), the molecular weight is approximately 287.27 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. For instance, in a study of a related compound, HRMS was used to unequivocally confirm the identity of a synthesized product. mdpi.com

The fragmentation pattern in MS is also highly informative. For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the cleavage of the benzyl group, or the loss of the nitro group (-NO₂). For example, the mass spectrum of methyl 2-chloro-5-nitrobenzoate shows a prominent peak corresponding to the loss of the methoxy group. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹ for asymmetric and symmetric stretching, respectively), the ester carbonyl group (a strong absorption around 1730-1715 cm⁻¹), and the C-O bonds of the ether and ester groups (in the 1300-1000 cm⁻¹ region). The infrared spectrum for methyl 2-hydroxybenzoate, for example, clearly shows the carbonyl C=O stretching vibrations at 1680 cm⁻¹. docbrown.info

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Nitro (N-O) asymmetric stretch | 1530 - 1500 |

| Nitro (N-O) symmetric stretch | 1365 - 1345 |

| Ester Carbonyl (C=O) stretch | 1730 - 1715 |

| C-O stretch (ether and ester) | 1300 - 1000 |

| Aromatic C-H stretch | 3100 - 3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions in the benzene (B151609) rings. The presence of the nitro group, a strong chromophore, would likely shift the absorption to longer wavelengths. Studies on nitrobenzene (B124822) have shown that it exhibits photosensitivity, which can be analyzed using UV-Vis spectroscopy. researchgate.net

Crystallographic Analysis for Solid-State Structural Insights of Derivatives

A study on Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate revealed that it crystallizes in the monoclinic system with the space group P2(1)/c. asianpubs.orgresearchgate.net Another detailed crystallographic analysis was performed on (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, a Schiff base derivative containing both benzyloxy and nitro-substituted phenyl rings. nih.gov This study found that the molecule adopts an E conformation about the N=C bond and that the nitrobenzene and benzyloxy rings are inclined to the central benzene ring. The crystal structure is stabilized by intramolecular hydrogen bonds and intermolecular C-H···O and π-π stacking interactions. nih.gov Such interactions are crucial in determining the packing of molecules in the solid state and can influence the material's physical properties.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Monoclinic | P2(1)/c | - | asianpubs.orgresearchgate.net |

| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | Monoclinic | P2/c | Intramolecular H-bonds, π-π stacking | nih.gov |

Computational Chemistry Approaches for Understanding Reactivity and Interactions

Computational chemistry provides a theoretical framework to predict and understand the behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (to compare with IR spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound, DFT calculations could provide a detailed picture of its three-dimensional shape and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and reactivity. In a DFT study of a related nitro-containing compound, the HOMO and LUMO energies were calculated to be -6.275 and -1.880 eV, respectively, with the energy gap being a key indicator of chemical reactivity. nih.gov

DFT can also be used to simulate spectroscopic data. For example, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments. In a study on a complex organic molecule, DFT calculations were performed to obtain theoretical ¹H-NMR and ¹³C-NMR spectral values. epstem.net Such computational studies, when used in conjunction with experimental data, provide a powerful and comprehensive approach to characterizing novel chemical compounds.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles can be thoroughly understood by examining research on its constituent functional groups, primarily the benzyl ether moiety.

The conformational flexibility of this compound is largely dictated by the rotation around the C-O-C-C dihedral angle of the benzyloxy group. Computational and spectroscopic studies on simpler analogous molecules, such as benzyl methyl ether, reveal the existence of multiple stable conformers. researchgate.netacs.orgacs.org Quantum chemical calculations have identified distinct conformers, often termed gauche and trans or anti, based on the orientation of the ether side-chain relative to the phenyl ring. researchgate.netacs.orgacs.orgrsc.org In the gauche conformation, the terminal group is oriented out of the plane of the benzene ring, a structure that can be stabilized by intramolecular CH⋯π interactions. rsc.org Conversely, the anti or trans conformation has the groups lying more within the plane of the benzene ring. researchgate.netrsc.org

MD simulations allow for the characterization of the energy barriers between these conformers and their relative populations over time in a simulated physiological environment. For a molecule like this compound, the simulation would typically involve placing the molecule in a solvent box (e.g., water) and calculating the forces between atoms using a chosen force field (e.g., AMBER, CHARMM). nih.gov The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over time, typically on the nanosecond to microsecond timescale.

Analysis of these trajectories can reveal key dynamic properties. For instance, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. nih.gov By monitoring the dihedral angles, one can identify the most prevalent conformational states and the transitions between them. Such simulations can produce a potential energy surface, illustrating the energy landscape of the molecule's conformational space. ethz.ch This information is critical for understanding how the molecule might present itself to a biological target.

Table 1: Conformational States of Analogous Benzyl Ether Compounds

| Compound | Method | Observed Conformers | Key Findings | Reference |

| Benzyl Methyl Ether | UV-UV hole burning & fluorescence-detected IR spectroscopy, Quantum chemical calculations | Three conformers (one gauche, two trans) | Conformers differ in CCOC dihedral angles and side-chain orientation. | acs.org |

| (±)-3,6-di-O-benzyl-1,2-O-isopropylidene-allo-inositol | X-ray Crystallography | gauche and anti | The gauche form is stabilized by intramolecular CH⋯π interactions, while the anti form is stabilized by intermolecular interactions. | rsc.org |

| 5-Benzylimidazolidin-4-one Derivatives | X-ray Crystallography and DFT calculations | synclinal (gauche) and antiperiplanar | The benzylic phenyl group can be positioned over the heterocycle or away from it, with small energy differences between conformers. | ethz.ch |

In Silico Docking Studies for Ligand-Target Interaction Prediction (applicable to derivatives)

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting how modifications to a lead compound, such as this compound, might affect its binding affinity and selectivity. While docking studies on this compound itself are not prominent, extensive research on derivatives of nitrobenzoates and benzyl ethers demonstrates the utility of this approach.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction.

For instance, in a study of 3-methyl-4-nitrobenzoate derivatives as potential antifungal agents, molecular docking was used to investigate their interaction with the protein thymidylate kinase (TMPK). researchgate.net The results showed that the most active compounds, such as pentyl 3-methyl-4-nitrobenzoate, fit well into the binding pocket of the enzyme. researchgate.net Similarly, docking studies on nitro benzamide (B126) derivatives identified compounds that could effectively bind to and inhibit inducible nitric oxide synthase (iNOS), a target for anti-inflammatory drugs. nih.gov These studies highlight how the nitroaromatic scaffold can be a key pharmacophoric element for interacting with specific biological targets.

Likewise, derivatives featuring a benzyl ether linkage have been the subject of docking studies to rationalize their biological activity. In the development of S1P₁ receptor agonists, docking simulations of benzyl ether derivatives into the S1P₁ crystal structure helped explain how different substituents on the central benzene ring influenced agonist activity and selectivity against the S1P₃ receptor. nih.gov Another study used molecular modeling to predict the binding affinity of a benzyl ether-linked glucuronide prodrug to the enzyme β-glucuronidase, which is crucial for its activation mechanism in targeted cancer therapy. nih.gov

These examples underscore the predictive power of in silico docking for derivatives of this compound. By modifying the core structure—for example, by altering the substitution pattern on either aromatic ring or changing the ester group—and docking these virtual derivatives into the active site of a chosen target protein, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Table 2: Examples of In Silico Docking Studies on Nitrobenzoate and Benzyl Ether Derivatives

| Compound Series | Target Protein | Key Findings from Docking | Potential Application | Reference(s) |

| 3-Methyl-4-nitrobenzoate derivatives | Thymidylate kinase (TMPK) | The most active compounds showed favorable interactions with the target protein. | Antifungal agents | researchgate.net |

| Nitro benzamide derivatives | Inducible nitric oxide synthase (iNOS) | Compounds with an optimal number and orientation of nitro groups demonstrated efficient binding to the enzyme. | Anti-inflammatory agents | nih.gov |

| p-Nitrophenyl hydrazone derivatives | COX-2, 5-LOX | Derivatives showed strong interactions within the active sites of the enzymes, with the para-nitro group conferring site selectivity. | Anti-inflammatory, Anti-ulcer agents | d-nb.info |

| Benzoic acid derivatives | SARS-CoV-2 main protease | 2,5-dihydroxybenzoic acid was identified as a promising candidate based on docking scores and binding interactions. | Antiviral agents | nih.gov |

| Benzyl ether derivatives | S1P₁ receptor | Substituents on the central benzene ring were shown to significantly influence binding affinity and selectivity. | Immunosuppressive agents | nih.gov |

| Benzyl ether-linked glucuronide of 10-hydroxycamptothecin | Human β-glucuronidase | The prodrug was predicted to have a high binding affinity, consistent with its efficient enzymatic activation. | Anticancer therapy | nih.gov |

Future Research Directions and Emerging Applications for Methyl 2 Benzyloxy 5 Nitrobenzoate

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of Methyl 2-(benzyloxy)-5-nitrobenzoate is increasingly leaning towards the adoption of sustainable and green chemistry principles. Traditional synthesis routes for related nitrobenzoic acids often rely on harsh reagents and produce significant environmental waste. For instance, the nitration of 3-methylbenzoic acid has historically been achieved using sulfuric acid, a process with considerable environmental drawbacks. researchgate.net Modern research is focused on developing cleaner, more efficient, and safer alternatives.

A key area of development is the replacement of conventional solvents with greener alternatives. Research has demonstrated the effectiveness of solvents like eucalyptol (B1671775) (1,8-cineole), cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) in various organic syntheses, including those for heterocyclic compounds. nih.gov These solvents offer a lower environmental impact compared to traditional petroleum-based solvents. nih.gov In some cases, using a green solvent like 2-MeTHF has led to an increase in reaction yield from 57% to 70% compared to using toluene. nih.gov Another promising approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chemijournal.com The use of reusable heterogeneous catalysts, such as silica (B1680970) perchloric acid (HClO4-SiO2), also represents a significant step forward, offering mild reaction conditions and simple workup procedures. researchgate.net

Furthermore, the development of environmentally friendly reagents is crucial. For the synthesis of related compounds like 2-methyl-4-nitrobenzoic acid, methods are being explored that use dilute nitric acid in place of strong, polluting oxidants like potassium permanganate. google.com Such methods, often enhanced by phase transfer catalysts and radical initiators, can proceed under milder conditions, thereby improving safety and selectivity. google.com The exploration of biocatalysts, such as lemon juice, for certain reactions highlights a move towards non-hazardous and mild conditions that align with the core principles of green chemistry. chemijournal.com

Interactive Table: Green Solvents in Organic Synthesis

| Solvent | Type | Key Advantages | Source |

|---|---|---|---|

| Eucalyptol (1,8-cineole) | Bio-solvent | Derived from eucalyptus, contributes to recycling waste from wood/paper industries. | nih.gov |

| Cyclopentyl methyl ether (CPME) | Ether | Greener alternative to petroleum solvents, effective in microwave-assisted reactions. | nih.gov |

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity and Selectivity

The core structure of this compound serves as a valuable scaffold for the development of novel derivatives with enhanced biological activity and target selectivity. Derivatization—the process of chemically modifying a molecule to create new compounds—is a cornerstone of drug discovery. Research into related structures shows that strategic modifications can yield potent and selective therapeutic agents.

A compelling example is the design of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives as multifunctional agents for treating Parkinson's disease. nih.gov In this work, the benzothiazole scaffold, which is known for various biological activities, was combined with a benzyloxy-phenyl moiety, leading to compounds with potent and selective monoamine oxidase B (MAO-B) inhibitory activity. nih.gov The representative compound, 3h , not only showed a high inhibitory potency (IC50 = 0.062 µM) but also exhibited excellent antioxidant effects, metal-chelating ability, and neuroprotective properties. nih.gov This demonstrates a clear pathway where the core benzyloxy-benzoate concept can be expanded into more complex heterocyclic systems to achieve a desired therapeutic profile. nih.gov

The primary goals of such derivatization strategies include:

Enhancing Potency: Small structural changes can significantly improve how strongly a molecule binds to its biological target.

Improving Selectivity: Modifying the structure can make a compound more selective for one biological target over others, reducing potential side effects.

Introducing Multifunctionality: As seen with the benzothiazole derivatives, new functional groups can be added to bestow multiple therapeutic properties onto a single molecule, such as combining enzyme inhibition with antioxidant and anti-inflammatory actions. nih.gov

Future research will likely focus on modifying the substituents on the phenyl ring of this compound, for instance, by reducing the nitro group to an amine or introducing other functional groups to explore new interactions with biological targets.

Interactive Table: Bioactivity of a Representative Benzothiazole Derivative (Compound 3h)

| Property | Finding | Significance | Source |

|---|---|---|---|

| MAO-B Inhibition | IC50 = 0.062 µM | Potent and selective inhibition, a key target for Parkinson's disease. | nih.gov |

| Inhibition Mode | Competitive and Reversible | Favorable kinetic profile for a therapeutic agent. | nih.gov |

| Antioxidant Effect | ORAC = 2.27 Trolox equivalent | Ability to combat oxidative stress, a factor in neurodegeneration. | nih.gov |

Investigation of Catalytic Transformations Involving the Benzoate (B1203000) Core

The benzoate core of this compound is ripe for a variety of catalytic transformations, which can selectively modify the molecule to produce valuable chemical intermediates. Catalysis is central to modern organic chemistry, enabling reactions that would otherwise be inefficient or impossible.

One of the most significant areas of investigation is the catalytic hydrogenation of the methyl benzoate ester group. Research on manganese-based metal oxide catalysts (MnOx/γ-Al2O3) has shown that methyl benzoate can be selectively hydrogenated to produce benzaldehyde, a widely used compound in the food and cosmetic industries. mdpi.com The efficiency and selectivity of this transformation are closely linked to the properties of the catalyst, such as the nature of the manganese active sites and the presence of oxygen vacancies on the catalyst surface. mdpi.com This type of catalytic reduction offers a pathway to convert the ester functional group of this compound into an aldehyde, which is a versatile precursor for many other organic molecules.

Another critical catalytic transformation involves the nitro group. The reduction of an aromatic nitro group to an amine is a fundamental process in synthetic chemistry, as the resulting aniline (B41778) derivatives are key building blocks for pharmaceuticals, dyes, and polymers. This transformation is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. Applying this to this compound would yield Methyl 5-amino-2-(benzyloxy)benzoate, a compound with a reactive amino group ready for further derivatization.

Future research could explore novel catalytic systems, including nanomaterials and single-atom catalysts, to achieve even higher selectivity and efficiency in transforming both the ester and the nitro groups of the benzoate core, potentially allowing for selective transformation of one group while leaving the other intact.

Potential for Applications in Materials Science and Advanced Functional Materials

While primarily investigated for its biological and chemical synthesis applications, the molecular structure of this compound suggests significant potential for use in materials science and the development of advanced functional materials. The combination of a rigid aromatic ring, an electron-withdrawing nitro group, and a bulky benzyloxy group provides a unique set of properties that could be exploited.

The presence of the nitroaromatic system is particularly noteworthy. Aromatic nitro compounds are known to possess interesting electronic and optical properties. The strong dipole moment created by the nitro group can lead to nonlinear optical (NLO) behavior, making such molecules candidates for applications in optoelectronics, such as frequency doubling of laser light.

Furthermore, the molecule could serve as a monomer or a precursor for the synthesis of novel polymers. The nitro group can be catalytically reduced to an amine, as previously mentioned. The resulting amino-functionalized benzoate could then be used in polymerization reactions. For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The rigid benzoate core would likely impart thermal stability and mechanical strength to the resulting polymer, while the benzyloxy group could enhance solubility and processability.

Potential applications for such derived materials include:

High-Performance Polymers: Creating plastics with high thermal resistance and specific mechanical properties.

Electroactive Materials: Developing materials for use in organic light-emitting diodes (OLEDs) or photovoltaic cells, where the electronic properties of the aromatic core can be tuned.

Functional Dyes: The chromophoric nature of the nitroaromatic system, and the changes upon its reduction, suggest potential use in creating specialized dyes or sensor materials that respond to chemical stimuli.

Future work in this area would involve the synthesis and characterization of polymers incorporating the this compound scaffold and a thorough investigation of their thermal, mechanical, optical, and electronic properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-methyl-2-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole |

| Eucalyptol (1,8-cineole) |

| Cyclopentyl methyl ether (CPME) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Toluene |

| Potassium permanganate |

| Benzaldehyde |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(benzyloxy)-5-nitrobenzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate backbone. A common approach includes:

Nitro-group introduction : Nitration of a pre-functionalized benzoic acid derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution .

Benzyloxy protection : Reaction of the hydroxyl group with benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetone .

Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and catalytic H₂SO₄ or via methyl chloride in basic conditions .

Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm regioselectivity via H NMR (e.g., aromatic proton splitting patterns) .

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?

Methodological Answer :

NMR Analysis :

- Compare H and C NMR shifts with literature values for nitrobenzoates (e.g., para-nitro substituents show downfield shifts near δ 8.2–8.5 ppm for aromatic protons) .

- Use DEPT-135 or HSQC to distinguish overlapping signals from benzyloxy and ester groups .

Mass Spectrometry :

- Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) using high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., calculated for C₁₅H₁₃NO₅: 287.0794) .

Cross-Validation : Re-run purification (e.g., column chromatography) to exclude impurities and repeat analyses under standardized conditions .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 7:3 to 1:1) to separate nitro-containing intermediates from byproducts .

- Recrystallization : Ethanol or methanol/water mixtures are suitable due to the compound’s moderate polarity .

- TLC Monitoring : Spot crude product alongside authentic standards (if available) to verify purity (Rf ~0.4–0.6 in 1:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in coupling reactions?

Methodological Answer : The electron-withdrawing nitro group:

Activates the Benzyloxy Group : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the ortho position relative to the nitro group .

Directs Metal-Catalyzed Coupling : In Suzuki-Miyaura reactions, the nitro group stabilizes transient intermediates, but may require Pd(OAc)₂/XPhos catalysts for efficient cross-coupling .